4-methyl-2-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide
Description
This compound features a central 1,3-thiazole core substituted with:
- 4-methyl group: Enhances lipophilicity and steric bulk.
- 5-carboxamide moiety: Linked to a pyrrolidin-3-yl group, which is further substituted with a 5-(trifluoromethyl)pyridin-2-yl fragment. The trifluoromethyl (CF₃) group improves metabolic stability and electron-withdrawing properties .
The pyridine-CF₃ moiety is notable for its role in enhancing target affinity and pharmacokinetic properties .
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5OS/c1-12-16(29-18(24-12)26-7-2-3-8-26)17(28)25-14-6-9-27(11-14)15-5-4-13(10-23-15)19(20,21)22/h2-5,7-8,10,14H,6,9,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIWCQZFTHPUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrrolidine ring, followed by the introduction of the thiazole and pyridine moieties. Common synthetic strategies involve:
Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the necessary substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalytic processes and continuous flow reactors to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-methyl-2-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Observations :
- The target compound’s CF₃-pyridine-pyrrolidine chain distinguishes it from simpler carboxamide derivatives (e.g., ).
- Compounds with dual CF₃ groups (e.g., ) exhibit higher molecular weights and enhanced hydrophobicity compared to the target.
- Pyrazole vs. Thiazole Cores : Pyrazole derivatives (e.g., ) often prioritize hydrogen bonding via NH groups, whereas thiazole-based compounds leverage aromatic stacking.
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features multiple functional groups that contribute to its biological activity:
- Pyrrole ring : Known for its role in various biological systems.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The molecular formula is , with a molecular weight of 396.43 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and thiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole derivative A | 16 | Mycobacterium tuberculosis |
| Thiazole derivative B | 12.5 | Staphylococcus aureus |
| Target compound | TBD | TBD |
The specific MIC (Minimum Inhibitory Concentration) values for the compound remain to be established through empirical testing.
Anti-inflammatory Properties
Inhibition of phosphodiesterase 4 (PDE4) has been linked to anti-inflammatory effects. Compounds that inhibit PDE4 can elevate intracellular cAMP levels, leading to reduced expression of pro-inflammatory cytokines such as TNF and IL-17. The potential for this compound to act similarly could make it a candidate for treating inflammatory diseases.
Anticancer Potential
Research into thiazole-containing compounds has revealed their ability to induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators. Further studies are needed to evaluate the specific anticancer activity of this compound.
The exact mechanism of action for This compound is not fully elucidated. However, based on structural analogs, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammation and microbial resistance.
Case Studies
A recent study evaluated a series of pyrrole derivatives for their antibacterial activity against resistant strains. One derivative showed a promising MIC value, suggesting that modifications similar to those in the target compound could yield effective antibacterial agents:
"Compounds derived from pyrrole structures exhibited potent activity against resistant bacterial strains, highlighting their potential as therapeutic agents" .
Q & A
Q. What are effective synthetic strategies for constructing the 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide core?
The thiazole core can be synthesized via cyclocondensation reactions. For example, the pyrrole substituent at the 2-position of the thiazole can be introduced using 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux, as demonstrated in analogous thiadiazole syntheses . The carboxamide group is typically formed via hydrolysis of an ester intermediate (e.g., ethyl thiazole-5-carboxylate) under basic conditions, followed by coupling with the pyrrolidine-pyridine moiety using activating agents like EDCl/HOBt .
Q. Key Methodological Steps
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) and Infrared (IR) spectroscopy are critical for structural validation. X-ray crystallography, as applied in related thiazole derivatives, provides unambiguous confirmation of regiochemistry and stereochemistry . High-resolution mass spectrometry (HRMS) is recommended for molecular weight verification.
Q. Example Data from Analogous Compounds
- ¹H NMR (DMSO-d₆) : Thiazole protons appear as singlets near δ 7.5–8.0 ppm; pyrrolidine protons show multiplet splitting at δ 2.5–4.0 ppm .
- X-ray Crystallography : Bond lengths (e.g., C–N in carboxamide: ~1.33 Å) and dihedral angles confirm spatial orientation .
Advanced Research Questions
Q. How can regioselectivity challenges during the coupling of the pyrrolidine-pyridine moiety be resolved?
Regioselectivity in amide bond formation is influenced by steric and electronic factors. Pre-activation of the carboxylic acid (e.g., using EDCl/HOBt) ensures efficient coupling with the pyrrolidine-pyridine amine . Solvent choice (e.g., DMF or dichloromethane) and temperature optimization (0–25°C) minimize side reactions. Computational modeling (e.g., DFT calculations) can predict favorable reaction pathways .
Case Study
In ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate synthesis, EDCl/HOBt in DMF at 0°C achieved >90% coupling efficiency .
Q. How should contradictory bioactivity data across assay conditions be analyzed?
Contradictions often arise from assay-specific variables (e.g., pH, solvent, protein binding). Mitigation strategies include:
- Dose-Response Curves : Test multiple concentrations to identify non-linear effects.
- Purity Validation : Use HPLC (≥98% purity) to rule out impurities as confounding factors .
- Orthogonal Assays : Validate results across platforms (e.g., enzymatic vs. cell-based assays).
Example from Pyrazole Derivatives
In a study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, inconsistent anti-inflammatory activity was traced to solvent-dependent solubility limits. Reformulation in DMSO resolved discrepancies .
Q. What computational approaches are suitable for studying this compound’s target interactions?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to biological targets like kinases or GPCRs. For example, pyridine-containing analogs showed strong affinity for ATP-binding pockets in kinase targets, guided by trifluoromethyl hydrophobicity and pyrrolidine flexibility .
Q. Key Parameters for Docking
- Grid Box Size : Adjust to encompass active site residues.
- Scoring Functions : Use MM-GBSA for binding free energy refinement.
Q. What are the stability challenges for this compound under physiological conditions?
The trifluoromethyl group enhances metabolic stability but may introduce hydrolytic sensitivity in acidic environments. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS monitoring can identify degradation products. For example, pyridine ring oxidation and thiazole hydrolysis are common degradation pathways .
Q. Stabilization Strategies
- Lyophilization : Improves shelf life for in vitro studies.
- Buffered Formulations : Use pH 7.4 PBS to minimize hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
